molecular formula C2H8N6S B6281492 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine CAS No. 2260931-78-8

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine

Cat. No.: B6281492
CAS No.: 2260931-78-8
M. Wt: 148.2
InChI Key:
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Description

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is a heterocyclic compound that contains both triazole and thiol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate, which is then cyclized to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfides, while substitution reactions can yield various alkylated or arylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol, hydrazine involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 3-arylamino-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

4-amino-4H-1,2,4-triazole-3-thiol, hydrazine is unique due to its combination of amino, thiol, and triazole functional groups, which confer a wide range of reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2260931-78-8

Molecular Formula

C2H8N6S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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